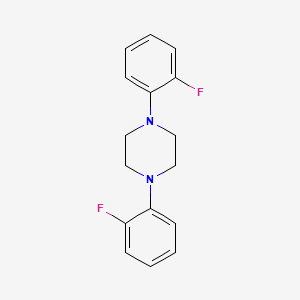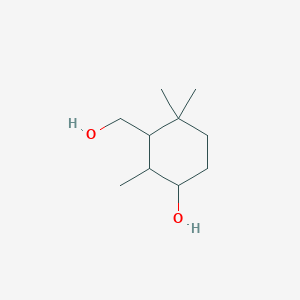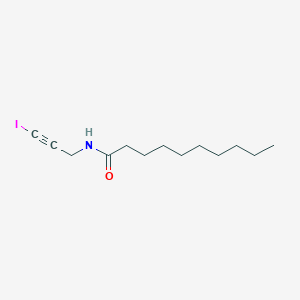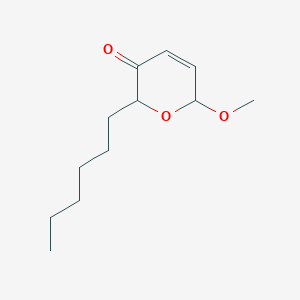![molecular formula C18H19NO4S B14516221 Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate CAS No. 62735-61-9](/img/structure/B14516221.png)
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a benzenesulfinyl group, and a 3-oxobutyl moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 3-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium on carbon (Pd-C), hydrogen gas
Major Products
Oxidation: Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate
Reduction: Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate
Substitution: Benzyl carbamate
Applications De Recherche Scientifique
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate involves the formation of stable carbamate linkages with amine groups. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The benzenesulfinyl group can also participate in redox reactions, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the benzenesulfinyl and 3-oxobutyl groups, making it less versatile in chemical reactions.
Benzyl [4-(benzenesulfonyl)-3-oxobutyl]carbamate: Contains a sulfone group instead of a sulfinyl group, which affects its reactivity and stability.
Benzyl [4-(benzenesulfinyl)-3-hydroxybutyl]carbamate: Features a hydroxyl group instead of a carbonyl group, altering its chemical properties
Uniqueness
Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
62735-61-9 |
|---|---|
Formule moléculaire |
C18H19NO4S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
benzyl N-[4-(benzenesulfinyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C18H19NO4S/c20-16(14-24(22)17-9-5-2-6-10-17)11-12-19-18(21)23-13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,21) |
Clé InChI |
FPAHUAOVHTWQGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(=O)CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)






![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
